molecular formula C7H5BClNO2 B1425649 4-Chloro-2-cyanophenylboronic acid CAS No. 819070-53-6

4-Chloro-2-cyanophenylboronic acid

Cat. No.: B1425649
CAS No.: 819070-53-6
M. Wt: 181.38 g/mol
InChI Key: SWBTXCSSSBWRQF-UHFFFAOYSA-N
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Description

Overview of Arylboronic Acids as Pivotal Synthetic Intermediates

Arylboronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. mackenzie.br Their versatility is a key reason for their widespread use, serving as crucial building blocks in the construction of complex molecules. nih.gov One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.org This reaction, which was recognized with the Nobel Prize, is extensively used in the pharmaceutical industry. researchgate.net

Beyond the Suzuki reaction, arylboronic acids participate in a variety of other chemical transformations. These include Chan-Lam amination for forming carbon-nitrogen bonds and various copper-promoted cross-coupling reactions. researchgate.net The stability, safety, and diverse chemical reactivity of arylboronic acids contribute to their status as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mackenzie.br Their ability to undergo a multitude of transformations makes them a cornerstone of modern synthetic chemistry. nih.govrsc.org

The Unique Structural and Electronic Features of 4-Chloro-2-cyanophenylboronic Acid in Contemporary Organic Chemistry

The structure of this compound is distinguished by the presence of three key functional groups on a phenyl ring: a boronic acid group, a chloro group, and a cyano group. This specific arrangement of substituents imparts unique electronic properties to the molecule, influencing its reactivity in chemical reactions.

The chloro and cyano groups are both electron-withdrawing. Their presence on the aromatic ring significantly affects the electron density of the phenyl ring and the boron atom. This electronic modification can influence the compound's behavior in cross-coupling reactions. For instance, in copper-mediated cyanation reactions, arylboronic acids with electron-withdrawing groups have shown different reactivity profiles compared to those with electron-donating groups. nih.gov

The following table summarizes some of the key physical and chemical properties of this compound and related compounds.

PropertyThis compound4-Chlorophenylboronic acid4-Cyanophenylboronic acid
Molecular Formula C7H5BClNO2C6H6BClO2C7H6BNO2
Molecular Weight 181.38 g/mol chemicalbook.com156.37 g/mol 146.94 g/mol sigmaaldrich.com
Melting Point >285 °C (decomp.) chemicalbook.com->350 °C sigmaaldrich.com
Boiling Point 374.7±52.0 °C (Predicted) chemicalbook.com--
Density 1.41±0.1 g/cm3 (Predicted) chemicalbook.com--
pKa 7.84±0.58 (Predicted) chemicalbook.com--

Historical Context and Evolution of its Utilization in Targeted Synthetic Strategies

While the broader class of arylboronic acids has a rich history dating back to the development of the Suzuki reaction in 1979, the specific timeline for the utilization of this compound is more recent. nih.gov The evolution of its use is closely tied to the increasing demand for highly functionalized and complex molecules in fields like medicinal chemistry and materials science.

Initially, research focused on the synthesis and basic reactivity of such substituted arylboronic acids. A common synthetic route to this compound involves the use of 2-bromo-5-chlorobenzonitrile (B36133) as a starting material. chemicalbook.com

More recently, the focus has shifted towards its application in the targeted synthesis of specific compounds. For example, related compounds like 4-cyanophenylboronic acid have been used as reactants in the synthesis of himbacine analogs, which are potential antiplatelet agents, and in the preparation of antimalarial compounds. sigmaaldrich.com The unique substitution pattern of this compound makes it a valuable precursor for creating molecules with specific electronic and steric properties, driving its continued exploration in advanced synthetic strategies.

Properties

IUPAC Name

(4-chloro-2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBTXCSSSBWRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717060
Record name (4-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819070-53-6
Record name (4-Chloro-2-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 2 Cyanophenylboronic Acid

Established Synthetic Routes to the 4-Chloro-2-cyanophenylboronic Acid Core Structure

Established synthetic strategies for preparing this compound and related polysubstituted arenes primarily involve direct borylation, halogen-metal exchange followed by boronation, and convergent or divergent pathways.

Direct Borylation Strategies for Arylboronic Acid Synthesis

Direct C-H borylation represents a powerful and atom-economical approach for the synthesis of arylboronic acids. This method involves the direct conversion of an aromatic C-H bond to a C-B bond, often facilitated by a transition-metal catalyst. Iridium-catalyzed borylation has been particularly effective for the functionalization of arenes. nih.govrsc.org For instance, the borylation of 4-substituted benzonitriles using an iridium catalyst can lead to the formation of the desired 2-borylated product. nih.gov The regioselectivity of this reaction is often governed by steric factors, allowing for functionalization at positions that might be inaccessible through other methods like electrophilic aromatic substitution or directed ortho-metalation. nih.govrsc.org

Palladium-catalyzed cross-coupling reactions also offer a viable route. acs.orgnih.govrsc.orgnih.gov The coupling of aryl halides or triflates with a boron source, such as pinacolborane (HBPin) or bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base, can yield the corresponding arylboronate esters. acs.orgnih.gov The choice of ligand and base can significantly influence the reaction's efficiency and selectivity. For example, the use of specific phosphine (B1218219) ligands like SPhos can enhance the catalytic activity, allowing for lower catalyst loadings and shorter reaction times. nih.gov While these methods are broadly applicable, the reactivity can be influenced by the nature of the substituents on the aromatic ring. acs.org

Comparison of Direct Borylation Methods
MethodCatalyst/ReagentKey FeaturesReference
Iridium-Catalyzed C-H Borylation[Ir(cod)Cl]2/ligandDirect functionalization of C-H bonds, sterically controlled regioselectivity. nih.govrsc.org
Palladium-Catalyzed Cross-CouplingPd catalyst (e.g., PdCl2(dppf)), borane (B79455) source (e.g., HBPin, B2pin2), baseVersatile for various aryl halides, reaction conditions can be tuned. acs.orgnih.govrsc.orgnih.gov

Halogen-Metal Exchange and Subsequent Boronation Approaches

Halogen-metal exchange is a classic and widely used method for the preparation of organometallic reagents, which can then be trapped with a boron electrophile to furnish arylboronic acids. nih.govwikipedia.org This two-step process typically involves the reaction of an aryl halide, such as 2-bromo-5-chlorobenzonitrile (B36133), with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate an aryllithium intermediate. wikipedia.orgchemicalbook.com This highly reactive species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired this compound. nih.govchemicalbook.com

The success of this method hinges on the chemoselectivity of the halogen-metal exchange, particularly when multiple halogens are present. The order of reactivity for halogen-metal exchange generally follows I > Br > Cl, which allows for selective exchange of a bromine atom in the presence of a chlorine atom. wikipedia.org Grignard reagents can also be employed in a similar fashion, where an arylmagnesium halide is formed and subsequently reacted with a borate ester. nih.gov

This approach is particularly useful for accessing specific regioisomers that might be difficult to obtain through direct borylation methods. The lithiation-borylation sequence is a powerful tool in organic synthesis for creating C-C and C-X bonds with high stereocontrol. nih.govrsc.orgbris.ac.uk

Convergent and Divergent Synthetic Pathways for Polysubstituted Arenes

The synthesis of polysubstituted arenes like the precursor to this compound can be approached through both convergent and divergent strategies. nih.govresearchgate.netnih.govsci-hub.seresearchgate.net

A convergent synthesis involves the coupling of two or more complex fragments that have been prepared separately. For instance, a Suzuki-Miyaura cross-coupling reaction could be envisioned where a suitably functionalized arylboronic acid is coupled with an aryl halide to assemble the desired substituted aromatic core. This approach allows for the late-stage introduction of structural diversity.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. For example, a polysubstituted arene could be synthesized and then subjected to a series of regioselective functionalization reactions to install the chloro and cyano groups, followed by borylation. Cyclotrimerization reactions of alkynes, for instance, can provide access to densely substituted aromatic rings which can then be further functionalized. nih.govsci-hub.se These strategies offer flexibility in accessing a range of analogs from a single precursor.

Innovative Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for the preparation of organoboron compounds, including this compound.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. researchgate.netpsu.edunih.govdntb.gov.uarsc.orggoogle.com This includes the development of catalyst-free methods, the use of greener solvents, and the design of one-pot reactions. nih.govdntb.gov.ua

For example, metal-free borylation reactions have been developed using visible light photoredox catalysis, which avoids the use of precious and often toxic heavy metals. bohrium.com These reactions can proceed under mild conditions and often exhibit high functional group tolerance. The use of bio-based solvents, such as lactic acid, has also been explored for certain transformations involving boronic acids. dntb.gov.ua Furthermore, multicomponent reactions (MCRs) that form several bonds in a single operation are being investigated to increase efficiency and reduce the number of synthetic steps and purification procedures. nih.gov

Green Chemistry Approaches in Boronic Acid Synthesis
ApproachKey PrincipleExampleReference
Metal-Free BorylationAvoidance of heavy metal catalystsVisible light-induced photocatalytic borylation bohrium.com
Green SolventsUse of environmentally benign solventsReactions in bio-based solvents like lactic acid dntb.gov.ua
Multicomponent ReactionsIncreasing atom economy and reducing stepsOne-pot synthesis of boron-containing heterocycles nih.gov

Continuous Flow and Microreactor Technologies for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of boronic acids, including improved safety, enhanced reaction control, and scalability. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. organic-chemistry.org

A notable application of flow chemistry in this context is the halogen-metal exchange reaction. These reactions are often extremely fast and highly exothermic, making them difficult to control on a large scale in batch. In a continuous flow setup, the reactive intermediates are generated and consumed in a small, well-defined reaction zone, minimizing the risks associated with their accumulation. organic-chemistry.orgacs.org This technology has been successfully applied to the synthesis of various boronic acids with reaction times on the order of seconds and high throughput. organic-chemistry.orgacs.org The ability to rapidly screen reaction conditions and easily scale up production makes flow chemistry a powerful tool for the efficient synthesis of this compound and other valuable organoboron compounds. researchgate.net

High-Throughput Synthesis and Automated Platforms for Library Generation

The demand for large, structurally diverse collections of molecules for drug discovery and materials science has propelled the development of high-throughput synthesis and automated platforms. In the context of boronic acids, including this compound, these technologies enable the rapid generation of extensive compound libraries for screening.

Automated systems are particularly well-suited for performing iterative cross-coupling reactions, a cornerstone of modern synthetic chemistry. chemrxiv.org These platforms can significantly reduce the time required for a single deprotection, coupling, and purification cycle, from hours or days to a matter of minutes. chemrxiv.org This acceleration allows for the assembly of a vast number of derivatives from a core scaffold like this compound in a short period.

One of the key innovations facilitating automated synthesis is the use of stable boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates and triisopropyl-N,N-diisopropylcarbamoyl (TIDA) boronates. chemrxiv.org These derivatives exhibit enhanced stability compared to boronic acids, making them more amenable to the rigors of automated handling and purification. chemrxiv.org For instance, a general strategy for small molecule synthesis involves the iterative Suzuki-Miyaura cross-coupling of bifunctional halo-MIDA boronate building blocks. chemrxiv.org

Flow chemistry represents another significant advancement in high-throughput synthesis. The use of flow reactors, such as a tube-in-tube reactor for diazomethane (B1218177) generation, allows for the safe and efficient automated synthesis of boronic esters in a library format. rsc.org This approach enables the repeated execution of reactions, like palladium-catalyzed cyclopropanations, without compromising the system's performance over time. rsc.org

Commercial and academic entities have developed platforms and fragment libraries to support high-throughput screening efforts. These libraries can contain hundreds or even thousands of boronic acid fragments with diverse functionalities. enamine.net Such libraries often utilize robust and well-understood reactions like the Suzuki-Miyaura coupling to synthesize their components.

Below is an illustrative table of reaction parameters that might be employed in an automated synthesis platform for generating a library based on a boronic acid scaffold.

ParameterValue/ConditionPurpose
Boronic Acid Surrogate TIDA boronateEnhanced stability for automated handling. chemrxiv.org
Coupling Reaction Suzuki-Miyaura Cross-CouplingRobust and high-yielding C-C bond formation.
Catalyst Palladium-basedEfficient catalysis of the cross-coupling reaction. rsc.org
Platform Automated Flow ReactorEnables rapid, iterative synthesis and purification. chemrxiv.orgrsc.org
Cycle Time Minutes per iterationDrastic reduction in synthesis time compared to manual methods. chemrxiv.org

By leveraging these high-throughput and automated methodologies, researchers can efficiently explore the chemical space around a core structure like this compound, paving the way for the discovery of new chemical entities with desired properties.

Reactivity Profiles and Mechanistic Studies of 4 Chloro 2 Cyanophenylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Chloro-2-cyanophenylboronic acid is a valuable reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is governed by the electronic and steric nature of its substituents: the electron-withdrawing chloro and cyano groups, and the ortho-positioning of the cyano group relative to the boronic acid moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or pseudohalides. libretexts.orgtcichemicals.com this compound, despite its potentially challenging substitution pattern, participates effectively in these transformations to generate complex biaryl structures.

The utility of this compound in Suzuki-Miyaura couplings extends to a variety of aryl and alkyl partners. The presence of both a chloro and a cyano group on the boronic acid ring demonstrates the high functional group tolerance of the palladium catalyst system. Research on related substrates, such as (o-cyanophenyl)boronic esters, shows successful coupling with complex and sterically hindered aryl bromides. researchgate.net This suggests that this compound can be successfully coupled with a wide range of aryl halides (iodides, bromides, and activated chlorides) and triflates.

The reaction is compatible with functional groups that are often sensitive under other conditions. The cyano (nitrile) group is generally well-tolerated in Suzuki-Miyaura reactions and does not poison the palladium catalyst. Similarly, the chloro substituent on the boronic acid remains intact during the coupling with a more reactive partner like an aryl bromide or iodide, allowing for its presence in the final product for potential subsequent transformations.

While less common, aryl-alkyl couplings are also within the scope of the Suzuki-Miyaura reaction. Modern catalytic systems have enabled the coupling of arylboronic acids with secondary alkyl halides, showcasing the expanding utility of this reaction. researchgate.net

The success of coupling reactions involving challenging substrates like this compound is highly dependent on the catalytic system. The ortho-cyano group can introduce steric hindrance and potentially interact with the metal center, making ligand selection critical.

Palladium precursors such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. researchgate.net However, the key to high reactivity and yield lies in the choice of phosphine (B1218219) ligand. Bulky, electron-rich monophosphine ligands are particularly effective for coupling sterically demanding partners and less reactive aryl chlorides. uwindsor.ca Ligands from the biarylphosphine class, such as SPhos and XPhos, have proven to be exceptionally versatile and high-performing in this context.

Below is a table of catalytic systems reported for Suzuki-Miyaura couplings of structurally similar or challenging arylboronic acids and aryl halides.

Arylboronic Acid PartnerAryl Halide PartnerCatalyst System (Pd Source / Ligand)BaseSolventYield
(o-cyanophenyl)boronic ester1-{3-bromo-4-chloro-5-[1-(R)-fluoropropyl]}phenylpiperazinePdCl₂(PPh₃)₂K₃PO₄·H₂OTolueneExcellent
Phenylboronic acid4-Chlorobenzonitrile[IPr·H][Pd(cinnamyl)Cl₂]K₂CO₃Ethanol89%
p-Tolylboronic acid4-Chloroacetophenone[IPr·H][Pd(cinnamyl)Cl₂]K₂CO₃Ethanol95%
Phenylboronic acid4-ChlorotoluenePd(OAc)₂ / Buchwald Ligand (e.g., SPhos)K₃PO₄TolueneHigh

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This forms a Pd(II) intermediate, [Ar¹-Pd(II)-X]. The rate of this step is highly dependent on the nature of the halide, following the general trend I > Br > OTf >> Cl. tcichemicals.com

Transmetalation : The organoboronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center. The base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) coordinates to the boron atom, forming a boronate species [Ar²-B(OH)₃]⁻, which facilitates the transfer of the Ar² group to the Pd(II) complex. This step displaces the halide and forms a new Pd(II) intermediate, [Ar¹-Pd(II)-Ar²].

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

For a substrate like this compound, the primary concern is chemoselectivity—ensuring the boronic acid moiety is the reactive site for the desired C-C bond formation without unintended reactions at the chloro or cyano groups. The palladium-catalyzed Suzuki-Miyaura reaction is highly selective in this regard.

Regioselectivity becomes a key consideration when the coupling partner has multiple potential reaction sites, such as a dihaloarene. In such cases, the reaction typically occurs at the most reactive C-X bond. For instance, in a molecule containing both a bromo and a chloro substituent, the oxidative addition of palladium will preferentially occur at the more labile C-Br bond, allowing for selective mono-arylation. mdpi.com

Stereochemical control is primarily relevant when one of the coupling partners contains stereogenic centers or geometric isomers (e.g., vinyl boronic acids). The Suzuki-Miyaura coupling is known to proceed with retention of stereochemistry, meaning the configuration of the starting material is preserved in the product. For the coupling of this compound with another achiral aryl halide, stereochemistry is not a factor.

Copper-Catalyzed Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a powerful method for forming carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds. It involves the copper-catalyzed coupling of an arylboronic acid with an amine or an alcohol. researchgate.netorganic-chemistry.org This reaction is attractive due to its often mild conditions, which can include proceeding at room temperature and being open to the air. mdpi.com

While the Suzuki-Miyaura reaction is well-established for C-C bond formation with a wide range of boronic acids, specific documented examples of this compound participating in Chan-Lam couplings are not prevalent in the surveyed scientific literature. However, the general principles of the reaction and its known functional group tolerance allow for a prospective discussion.

The reaction is known to tolerate a variety of functional groups on the arylboronic acid partner. Studies involving other substrates have shown that electron-withdrawing groups, including nitriles and chlorides, are generally compatible with Chan-Lam conditions. For instance, 4-cyanophenylboronic acid has been successfully used in N-arylation reactions. researchgate.net This suggests that this compound is a plausible substrate for forming N-(4-chloro-2-cyanophenyl) amines and O-(4-chloro-2-cyanophenyl) ethers or phenols. The reaction typically employs a copper source like copper(II) acetate (Cu(OAc)₂) or copper(I) iodide (CuI) and often uses a base such as triethylamine or pyridine in a solvent like dichloromethane or DMSO. mdpi.commdpi.com Further experimental validation would be required to define the optimal conditions and scope for this specific substrate.

Scope and Limitations in N-, O-, and S-Arylation Applications

The application of this compound in N-, O-, and S-arylation reactions, primarily through Chan-Lam cross-coupling, is governed by the electronic and steric properties of the molecule. As an electron-deficient arylboronic acid, due to the presence of the cyano and chloro groups, its reactivity can differ from electron-rich counterparts.

N-Arylation: The copper-catalyzed N-arylation of amines, amides, imides, and other nitrogen-containing nucleophiles with arylboronic acids is a well-established transformation. organic-chemistry.orgbeilstein-journals.org For electron-deficient boronic acids like 4-cyanophenylboronic acid, these reactions are generally feasible. However, they may require carefully optimized conditions, as electron-donating groups on the boronic acid can sometimes lead to higher yields. researchgate.net The ortho-chloro substituent on this compound introduces steric hindrance, which can be a limitation, potentially lowering the yield compared to sterically unencumbered boronic acids. nih.gov The scope of nitrogen nucleophiles that can be arylated is broad, encompassing primary and secondary aliphatic and aromatic amines, as well as various amides and heterocycles. organic-chemistry.orgresearchgate.net

O-Arylation: The synthesis of diaryl ethers through the copper-catalyzed coupling of phenols (O-arylation) with arylboronic acids is also a key application. Similar to N-arylation, the electron-withdrawing nature of this compound influences its reactivity. The reaction tolerates a wide range of functional groups on both the phenol and the boronic acid. The Chan-Lam coupling for ether synthesis can often be performed at room temperature in the presence of air, which is a significant advantage over other methods. organic-chemistry.org

S-Arylation: Chan-Lam type S-arylation provides a direct route to aryl sulfides and related compounds. A reported method for the sulfur-arylation of sulfenamides demonstrates a broad scope for boronic acid inputs, including electron-deficient ones. nih.gov This suggests that this compound is a viable substrate for creating C-S bonds. The reaction's compatibility with functional groups like bromides offers a handle for subsequent chemical modifications. nih.gov Steric hindrance at the ortho-position of the boronic acid can, however, result in lower yields. nih.gov

Table 1: Scope of this compound in Chan-Lam Arylation

Arylation TypeNucleophile ScopeGeneral Observations & Limitations
N-Arylation Amines (aliphatic, aromatic), Amides, Imides, HeterocyclesFeasible reaction, but yields may be lower than with electron-rich boronic acids. Steric hindrance from the ortho-chloro group can reduce efficiency.
O-Arylation Phenols, Aliphatic alcoholsBroad scope with good functional group tolerance. Can often be conducted under mild, aerobic conditions.
S-Arylation Thiols, SulfenamidesEffective for forming C-S bonds. The protocol is compatible with various functional groups, though ortho-substitution can diminish yields. nih.gov
Proposed Reaction Mechanisms and Identification of Key Intermediates

The predominant mechanism for the N-, O-, and S-arylation reactions involving arylboronic acids is the Chan-Lam cross-coupling mechanism. This process is typically catalyzed by copper complexes. While the precise mechanism can vary depending on the specific reactants and conditions, a general catalytic cycle is widely accepted.

The reaction is initiated by the coordination of the N-, O-, or S-nucleophile (NuH) to a Cu(II) salt, followed by transmetalation with the arylboronic acid, ArB(OH)₂. This step forms an aryl-Cu(II)-nucleophile complex. An alternative pathway involves the initial formation of a copper(II) boronate complex. The key bond-forming step is a reductive elimination from a transient Cu(III) intermediate, which is formed via oxidation of the Cu(II) species. The resulting C-Nu bond is formed, and the Cu(I) catalyst is regenerated. In the presence of an oxidant, typically atmospheric oxygen, the Cu(I) is re-oxidized to Cu(II), allowing the catalytic cycle to continue. organic-chemistry.org

Key proposed steps and intermediates:

Ligand Exchange/Transmetalation: The aryl group from this compound is transferred to the copper center. This can occur with a Cu(II) species to form an Ar-Cu(II) intermediate.

Coordination: The heteroatom nucleophile (amine, alcohol, or thiol) coordinates to the copper center.

Oxidation: The Ar-Cu(II)-NuH complex undergoes oxidation to a highly reactive Ar-Cu(III)-Nu intermediate. This oxidation is often facilitated by atmospheric oxygen.

Reductive Elimination: The final C-Nu bond is formed via reductive elimination from the Cu(III) center, releasing the arylated product and a Cu(I) species.

Re-oxidation: The Cu(I) catalyst is re-oxidized back to the active Cu(II) state to complete the catalytic cycle.

Key intermediates in this process are arylcopper(II) and arylcopper(III) species. Spectroscopic studies on similar systems have provided evidence for the involvement of these high-valent copper intermediates.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a powerful alternative to palladium for cross-coupling reactions and are particularly effective for activating challenging substrates like aryl chlorides. squarespace.com this compound can participate in nickel-catalyzed cross-coupling reactions in two primary ways: as the organoboron nucleophile or as a substrate where the chloro group is replaced.

As a nucleophilic partner in Suzuki-Miyaura type reactions, this compound can couple with a variety of organic halides and triflates. Nickel catalysts can promote these couplings under different conditions and often exhibit different reactivity and selectivity profiles compared to palladium.

More significantly, the chloro substituent on the aromatic ring of the molecule can act as a leaving group in a cross-coupling reaction. Nickel catalysts are highly effective in activating the C-Cl bond, which is generally less reactive than C-Br or C-I bonds in palladium-catalyzed systems. nih.govchemrxiv.org This allows for the synthesis of complex biaryl structures where the this compound core is further functionalized.

The mechanisms of nickel-catalyzed cross-couplings are diverse. They can proceed through classical Ni(0)/Ni(II) catalytic cycles, analogous to palladium systems. However, nickel can also readily access Ni(I) and Ni(III) oxidation states, opening up pathways involving single-electron transfer (SET) and radical intermediates. squarespace.com These radical pathways are particularly relevant for the activation of Csp³ electrophiles and can lead to unique reactivity. squarespace.com

Petasis and Other Multicomponent Reactions for Complex Structure Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net this compound is a suitable component for several MCRs, most notably the Petasis reaction.

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted amines, including α-amino acids. organic-chemistry.org The reaction proceeds via the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic aryl group from a boronate intermediate.

The scope of the Petasis reaction is broad, and it is known to tolerate a wide variety of functional groups. wikipedia.orgorganic-chemistry.org While electron-poor arylboronic acids like this compound can be used, they may require elevated temperatures or microwave irradiation to achieve good yields. organic-chemistry.org The use of this specific boronic acid in a Petasis reaction would lead to the formation of complex amine structures bearing the 4-chloro-2-cyanophenyl moiety.

Table 2: Petasis Reaction with this compound

Reactant 1Reactant 2Reactant 3Product Type
Amine (Primary or Secondary)Carbonyl (e.g., Glyoxylic acid, Aldehyde)This compound α-Amino acids or Substituted amines

Beyond the Petasis reaction, arylboronic acids are valuable reactants in other MCRs, including those catalyzed by palladium, for the synthesis of diverse molecular scaffolds. frontiersin.org The ability of this compound to participate in these reactions allows for the rapid assembly of complex molecules with potential applications in medicinal chemistry and materials science.

Intramolecular and Intermolecular Functionalization of this compound

Transformations Involving the Boronic Acid Moiety

The boronic acid functional group is not merely a spectator or a handle for cross-coupling; it can be directly transformed into other functional groups, providing further avenues for molecular diversification.

One of the most common transformations is oxidative hydroxylation . Treatment of an arylboronic acid with an oxidizing agent, such as hydrogen peroxide under basic conditions, leads to the replacement of the C-B bond with a C-OH bond. This would convert this compound into 5-chloro-3-hydroxybenzonitrile.

The boronic acid moiety can also participate in trifluoromethylation and 1,4-addition reactions . sigmaaldrich.com Furthermore, the boronic acid group can be used to prepare boronic esters, for example, by reaction with pinacol. These boronate esters often exhibit different reactivity and are sometimes preferred in cross-coupling reactions due to their stability and ease of purification.

The -B(OH)₂ group is also a strong hydrogen bond donor and acceptor, similar to a carboxylic acid. This property allows it to form stable molecular complexes and supramolecular assemblies with various N-donor ligands through hydrogen bonding interactions. nih.govresearchgate.net

Reactions at the Chloro Substituent

The chloro group at the 4-position of the phenyl ring represents a key site for functionalization, primarily through cross-coupling reactions. As an aryl chloride, it can serve as the electrophilic partner in a variety of metal-catalyzed C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. The chloro substituent can be coupled with various organoboron reagents (including other boronic acids or boronate esters) to generate biaryl structures. While palladium catalysts can be used, nickel catalysts are often more effective for activating the relatively inert C-Cl bond. nih.govchemrxiv.org This reaction would allow the synthesis of a wide range of substituted 2-cyanobiphenyl derivatives.

Other Cross-Coupling Reactions: Besides Suzuki coupling, the chloro group can participate in other cross-coupling reactions such as Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne bond formation), and Heck coupling (for C-C alkene bond formation), although harsher conditions might be required compared to the corresponding aryl bromides or iodides.

The selective reaction at the chloro position while preserving the boronic acid moiety (or vice versa) allows for sequential functionalization, making this compound a versatile bifunctional building block in organic synthesis.

Table 3: Summary of Potential Functionalization Reactions

Reaction SiteReaction TypePotential Product
Boronic Acid Moiety Oxidative Hydroxylation5-Chloro-3-hydroxybenzonitrile
Boronic Acid Moiety Esterification (e.g., with pinacol)2-(4-Chloro-2-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Chloro Substituent Suzuki-Miyaura CouplingSubstituted 2'-cyano-[1,1'-biphenyl]-4-ylboronic acids
Chloro Substituent Buchwald-Hartwig AminationSubstituted 4-amino-2-cyanophenylboronic acids

Derivatizations and Modifications of the Cyano Group

The cyano group (C≡N) on the this compound backbone is a versatile functional handle that can be transformed into several other important chemical moieties. nih.gov Its intrinsic stability and linear geometry contribute to its utility as a synthetic intermediate, which can be strategically modified through reactions such as hydrolysis and reduction. nih.govrsc.org

Hydrolysis to Carboxylic Acid: The nitrile functionality can undergo hydrolysis to yield a carboxylic acid. This transformation is typically carried out under forceful acidic or alkaline conditions by heating with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH). chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemguide.co.uk For this compound, this reaction would yield 3-carboxy-4-chlorophenylboronic acid. Careful control of reaction conditions is necessary to ensure the stability of the boronic acid group during the process.

Reduction to Primary Amine: The cyano group can be reduced to a primary amine (-CH₂NH₂). libretexts.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Another prevalent method is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.ukresearchgate.net When applying these methods to this compound, the choice of reducing agent is critical to avoid the undesired reduction of the boronic acid moiety. researchgate.net Milder conditions or protection of the boronic acid group may be required to achieve selective nitrile reduction.

Table 1: Representative Transformations of the Cyano Group

Transformation Reagents and Conditions Product Functional Group
Hydrolysis Heat with aq. HCl or aq. NaOH Carboxylic Acid (-COOH)
Reduction 1. LiAlH₄ in ether; 2. H₃O⁺ Primary Amine (-CH₂NH₂)

| Reduction | H₂ gas, Pd/C or Raney Ni catalyst | Primary Amine (-CH₂NH₂) |

Oxidative Transformations of this compound

The carbon-boron bond in this compound is susceptible to various oxidative transformations. These reactions are synthetically valuable as they allow for the replacement of the boronic acid group with other functionalities, such as an aryl group or a hydroxyl group. Such transformations typically involve the use of an oxidizing agent and may be promoted by a metal catalyst.

Oxidative Homo-coupling Reactions for Biaryl Formation

Arylboronic acids can undergo palladium-catalyzed oxidative homo-coupling to produce symmetrical biaryl compounds. acs.orgnih.gov This reaction is often observed as a side reaction in Suzuki-Miyaura cross-coupling reactions when conducted in the presence of oxygen. acs.orgresearchgate.net For this compound, this transformation would result in the formation of 2,2'-dichloro-6,6'-dicyanobiphenyl.

The reaction is typically performed using a palladium(0) catalyst, which is oxidized to palladium(II) during the catalytic cycle. An external oxidant is required to regenerate the active catalyst. Molecular oxygen is a common and environmentally benign oxidant for this purpose. acs.org Mechanistic studies using density functional theory (DFT) have elucidated the key role of a palladium peroxo complex, (η²-O₂)PdL₂, which forms from the reaction of the Pd(0) catalyst with dioxygen. acs.orgresearchgate.net This complex interacts with two molecules of the arylboronic acid, leading to transmetalation steps and ultimately reductive elimination of the biaryl product. acs.org The catalytic activity is not significantly affected by the electronic nature of substituents on the arylboronic acid, with both electron-donating and electron-withdrawing groups being well-tolerated. nih.gov

Table 2: Typical Conditions for Oxidative Homo-coupling of Arylboronic Acids

Catalyst Oxidant/Base Solvent Temperature Product
Pd(PPh₃)₄ O₂ / K₂CO₃ DMF 80 °C Symmetrical Biaryl
Pd(OAc)₂ Air / K₂CO₃ Methanol Room Temp. Symmetrical Biaryl

ipso-Hydroxylation and Efficient Phenol Formation

One of the most efficient and direct oxidative transformations of arylboronic acids is ipso-hydroxylation, which converts the C-B bond into a C-OH bond, yielding a phenol. researchgate.net This reaction provides a straightforward route to synthesize 5-chloro-2-hydroxybenzonitrile from this compound.

Remarkably, this transformation can often be achieved under catalyst- and solvent-free conditions, representing a green chemical process. rsc.orgnih.gov A common and highly effective oxidant for this purpose is sodium perborate (SPB), which can provide excellent yields in short reaction times, sometimes within minutes at room temperature. nih.govscispace.com The reaction is also feasible using other oxidants like hydrogen peroxide (H₂O₂), often in an aqueous medium. nih.govias.ac.in

Mechanistic investigations suggest that the reaction proceeds via a nucleophilic attack. rsc.orgnih.gov In the case of SPB, which generates the perhydroxyl anion (HOO⁻) in its aqueous solution, this highly nucleophilic species attacks the boron atom of the arylboronic acid, initiating the C-B bond cleavage and subsequent formation of the phenol. scispace.com The reaction is generally tolerant of a wide array of functional groups, and arylboronic acids bearing electron-withdrawing substituents, such as nitrile groups, have been shown to undergo ipso-hydroxylation with satisfactory to excellent yields. nih.govnih.gov

Table 3: Conditions for ipso-Hydroxylation of Arylboronic Acids

Oxidant Catalyst Solvent Temperature Time Typical Yield
Sodium Perborate (SPB) None Water or Solvent-free Room Temp. 5-10 min High to Excellent
Hydrogen Peroxide (H₂O₂) None Water Room Temp. 1-2 h Good to High
Tertiary Amine N-oxide None Dichloromethane Room Temp. <10 min Excellent

Advanced Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Cyanophenylboronic Acid

Quantum Mechanical Studies (Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the fundamental electronic structure and energetics of molecules. These methods have been widely applied to the study of phenylboronic acids to understand their reactivity and the mechanisms of reactions in which they participate. While specific computational studies focusing exclusively on 4-Chloro-2-cyanophenylboronic acid are not extensively documented in publicly available literature, the principles and findings from studies on analogous substituted phenylboronic acids provide a robust framework for understanding its behavior.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, QM methods can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, in particular, where the aryl group is transferred from the boron atom to the palladium catalyst, is often rate-determining and is significantly influenced by the substituents on the phenylboronic acid. Computational studies on similar halogen- and cyano-substituted phenylboronic acids suggest that the mechanism can proceed through different pathways, primarily the base-assisted pathway involving a boronate intermediate. The electron-withdrawing nature of the chloro and cyano groups in this compound would be expected to increase the Lewis acidity of the boron atom, facilitating the formation of the reactive tetrahedral boronate species.

Illustrative Transition State Energy Profile for a Generic Suzuki-Miyaura Reaction Step:

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsArylboronic Acid + Pd(II)-Complex0.0
IntermediateBoronate-Pd Complex-5.2
Transition StateTransmetalation TS+15.8
ProductsAryl-Pd(II) Complex + Boric Acid-10.4

Note: This table presents hypothetical data based on typical DFT calculations for Suzuki-Miyaura reactions of substituted phenylboronic acids.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the reactivity of this compound in various chemical transformations. The electron-withdrawing chloro and cyano substituents are anticipated to have a pronounced effect on the reactivity of the boronic acid. The cyano group at the ortho position, in particular, can exert significant steric hindrance, potentially influencing the regioselectivity of reactions involving the aromatic ring or the boronic acid moiety itself.

DFT-based reactivity descriptors, such as the Fukui function and dual descriptor, can be calculated to predict the most probable sites for nucleophilic or electrophilic attack. For this compound, these calculations would likely indicate the carbon atom bearing the boron group as the primary site for transmetalation, while also highlighting the electronic influence of the substituents on the aromatic ring's susceptibility to other reactions.

Electronic Structure and Molecular Orbital Analysis of Reactant and Intermediate Species

Analysis of the electronic structure provides deep insights into the bonding and reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the LUMO is indicative of the molecule's ability to accept electrons, which is directly related to its Lewis acidity. The presence of the strongly electron-withdrawing chloro and cyano groups is expected to lower the LUMO energy of this compound compared to unsubstituted phenylboronic acid, thereby enhancing its Lewis acidic character.

The HOMO, on the other hand, relates to the molecule's ability to donate electrons. The distribution of these frontier orbitals across the molecule reveals the most reactive sites. In the case of this compound, the HOMO is likely to have significant contributions from the phenyl ring, while the LUMO may be more localized on the boron atom and the C-B bond, as well as being influenced by the cyano group.

Calculated Electronic Properties of Phenylboronic Acid and a Substituted Analogue:

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenylboronic Acid-6.89-1.255.64
3-Cyanophenylboronic Acid-7.45-2.185.27

Note: This table includes data from a computational study on 3-cyanophenylboronic acid to illustrate the expected electronic effects of a cyano substituent. ambeed.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed picture of electronic structure, molecular modeling and dynamics simulations are essential for understanding the conformational flexibility and intermolecular interactions of this compound.

Phenylboronic acids can exist in different conformations due to the rotation around the C-B bond and the orientation of the hydroxyl groups. ambeed.comresearchgate.net Computational studies on substituted phenylboronic acids have shown that the preferred conformation is often planar, with the boronic acid group lying in the plane of the phenyl ring. This planarity is a result of the balance between steric effects and electronic conjugation. The bulky cyano group at the ortho position in this compound would likely introduce steric strain, potentially leading to a non-planar ground state conformation. Molecular dynamics simulations can explore the conformational landscape and identify the most stable rotamers in different environments, such as in solution or in a crystal lattice.

Furthermore, these simulations are invaluable for studying the intermolecular interactions that govern the solid-state packing and solution-phase behavior of this compound. The boronic acid moiety is a strong hydrogen bond donor and acceptor, leading to the formation of dimeric or polymeric structures in the solid state. The chloro and cyano substituents can also participate in weaker intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which further influence the supramolecular assembly.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Approaches for Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While specific SAR or QSAR studies on this compound may be limited, the principles can be applied to understand how variations in its structure would affect its properties.

For a series of analogues of this compound, where the chloro or cyano groups are moved to different positions or replaced by other substituents, QSAR models could be developed to predict their reactivity in cross-coupling reactions or their potential as enzyme inhibitors. Descriptors used in such models would include steric parameters (e.g., Taft steric parameters), electronic parameters (e.g., Hammett constants, calculated dipole moments, HOMO/LUMO energies), and hydrophobic parameters (e.g., logP).

For instance, a hypothetical QSAR study on the catalytic efficiency of substituted phenylboronic acids in a Suzuki-Miyaura reaction might reveal that electron-withdrawing groups at the para-position and sterically small groups at the ortho-position enhance the reaction rate. Such a model would predict this compound to have a complex reactivity profile due to the opposing steric and electronic effects of its substituents.

Strategic Applications of 4 Chloro 2 Cyanophenylboronic Acid in Emerging Research Domains

Role in Pharmaceutical and Agrochemical Synthesis

The strategic placement of reactive moieties on its aromatic core allows 4-Chloro-2-cyanophenylboronic acid to participate in a variety of chemical transformations, making it a versatile precursor for the synthesis of bioactive compounds.

Building Block for the Construction of Complex Bioactive Molecular Structures

Boronic acids are well-established as crucial reagents in modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Their ability to undergo predictable and high-yielding reactions makes them ideal for constructing the intricate scaffolds of biologically active molecules. The versatility of boronic acids allows for their use as key intermediates in the assembly of complex therapeutic agents.

Precursors for Inhibitors and Antagonists in Drug Discovery

This compound and its derivatives have been instrumental in the development of potent and selective inhibitors and antagonists for various biological targets. For instance, (2-Chloro-4-cyanophenyl)boronic acid serves as a key intermediate in the synthesis of fused imidazole derivatives that act as TTK kinase inhibitors . Additionally, it is utilized in the creation of pyrimidothiophenes which function as HSP90 inhibitors .

In a related context, the structurally similar 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile has been employed as a core structure in the design of novel antagonists for the androgen receptor. This work led to the discovery of compounds with potent antagonistic activities, highlighting the potential of this chemical scaffold in the development of therapies for conditions like prostate cancer nih.gov.

Synthesis of Novel Compounds with Pesticidal and Herbicidal Properties

The application of boronic acid derivatives extends into the agrochemical sector. Aryl boronic acids are explored as synergists in pesticide compositions, enhancing the efficacy of existing active ingredients such as organophosphates, carbamates, and synthetic pyrethroids. This approach aims to combat insect pests more effectively and potentially mitigate the development of resistance.

Contributions to Advanced Materials Science

The unique electronic and structural properties of this compound also lend themselves to the field of materials science, where it contributes to the design and synthesis of novel materials with tunable characteristics.

Design and Synthesis of Novel Polymeric Materials with Tunable Properties

Boronic acids are utilized in the synthesis of advanced polymers. Their ability to form reversible covalent bonds, for example with diols, allows for the creation of stimuli-responsive materials that can change their properties in response to environmental cues such as pH or the presence of specific molecules. This has led to the development of "smart" polymers for applications in areas like drug delivery and sensing. Phenylboronic acid-based polymers have been specifically investigated for their potential in molecular recognition, particularly for carbohydrates mit.edu.

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with highly ordered structures and large surface areas. The design of these materials relies on the precise assembly of molecular building blocks. Boronic acids can serve as versatile linkers or nodes in the construction of both COFs and MOFs nih.govnih.gov.

Development of Optoelectronic and Electronic Components

While direct applications of this compound in fabricated optoelectronic devices are not extensively documented in current literature, its structural motifs are characteristic of molecules explored for organic electronics. Organic compounds utilized in components like Organic Light-Emitting Diodes (OLEDs) often feature rigid, π-conjugated systems that facilitate charge transport and possess desirable photophysical properties. Four-coordinate organoboron compounds, in particular, are noted for their intense luminescence and high carrier mobility. rsc.org

Supramolecular Chemistry and Crystal Engineering

The unique combination of a hydrogen-bond-donating boronic acid group, a hydrogen-bond-accepting nitrile group, and a halogen atom makes this compound a molecule of significant interest in supramolecular chemistry and crystal engineering. Its ability to engage in a variety of directed, non-covalent interactions allows for the construction of highly organized solid-state architectures.

Formation of Co-crystals and Supramolecular Assemblies through Hydrogen Bonding

The boronic acid moiety, -B(OH)₂, is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, enabling the formation of robust intermolecular connections. Research on analogous compounds, such as 4-cyanophenylboronic acid (CB), demonstrates the formation of molecular complexes, or co-crystals, with various nitrogen-containing (N-donor) compounds. nih.gov

In these assemblies, the primary interaction guiding the formation of the supramolecular structure is the strong O-H⋯N hydrogen bond between the hydroxyl groups of the boronic acid and the nitrogen atom of the co-former. nih.gov Depending on the co-crystal former, both homomeric (between two boronic acid molecules) and heteromeric (between the boronic acid and the co-former) hydrogen bonds can be observed. The conformation of the -B(OH)₂ group itself, typically found in a syn-anti or syn-syn arrangement, also plays a critical role in defining the geometry of the resulting hydrogen-bonded networks. nih.gov These interactions can lead to the formation of diverse and predictable supramolecular aggregates, such as stacked layers, helical chains, and intricate ribbon-like structures. nih.gov

Table 1: Examples of Hydrogen Bonding Patterns in Boronic Acid Co-crystals
Boronic Acid AnalogueCo-formerDominant Hydrogen BondResulting Supramolecular Motif
4-Cyanophenylboronic acidAcridineO-H⋯N (heteromeric)Dimer formation
4-Cyanophenylboronic acid4,4'-AzopyridineO-H⋯N (heteromeric)1D Chains
4-Cyanophenylboronic acid1,10-PhenanthrolineO-H⋯N (heteromeric)Layered structures

This table is based on data for the analogue compound 4-cyanophenylboronic acid to illustrate common interaction patterns. nih.gov

Investigation of Non-Covalent Interactions and Crystal Packing Architectures

The chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl⋯X, where X is a nucleophile like O or N), which is a highly directional interaction that can be used to engineer crystal structures. Furthermore, the aromatic phenyl rings can stack on top of each other, stabilized by π–π interactions. The cyano and chloro substituents modify the electronic distribution of the phenyl ring, influencing the nature and strength of these stacking interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these varied intermolecular contacts, providing insight into the forces that stabilize the crystal lattice. nih.gov The combination of these varied forces dictates the final crystal packing architecture, influencing material properties such as solubility and stability.

Applications in Molecular Recognition and Sensing Systems (e.g., saccharide sensing)

Phenylboronic acids are renowned for their ability to act as synthetic receptors for saccharides (sugars). magtech.com.cn This capability stems from the reversible covalent interaction between the boronic acid group and the cis-1,2- or 1,3-diol functionalities present in most saccharides, forming stable five- or six-membered cyclic boronate esters. nih.gov This binding event can be transduced into a measurable signal, most commonly a change in fluorescence. nih.gov

The efficiency of a boronic acid-based sensor, particularly at physiological pH (~7.4), is critically dependent on the Lewis acidity of the boron atom. The presence of strong electron-withdrawing groups on the phenyl ring lowers the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate species that binds more readily to diols. magtech.com.cn this compound is particularly well-suited for this application, as both the chloro and cyano groups are potent electron-withdrawing substituents. This dual substitution is expected to significantly enhance its acidity and, consequently, its binding affinity for saccharides in neutral aqueous solutions compared to simpler phenylboronic acids.

The general mechanism for a fluorescent boronic acid sensor often involves a fluorophore (a light-emitting molecule) linked to the phenylboronic acid receptor. In the unbound state, the fluorescence may be "off" or quenched. Upon binding a saccharide, the change in the electronic environment of the boron atom disrupts the quenching pathway (e.g., photoinduced electron transfer, PET), leading to a fluorescence "on" signal. nih.gov

Table 2: Principles of Boronic Acid-Based Saccharide Sensing
Sensor StateInteractionElectronic EffectSignal Output
UnboundNo saccharide presentBoron is trigonal, lower Lewis acidityFluorescence OFF (Quenched)
BoundReversible covalent bond with diolBoron becomes tetrahedral, higher Lewis acidityFluorescence ON (Signal restored)

This table illustrates the general principle of fluorescence turn-on sensors based on phenylboronic acid derivatives.

Diverse Catalytic Applications Beyond Cross-Coupling

While widely known for their role in palladium-catalyzed cross-coupling reactions, boronic acids are also versatile reagents in other catalytic domains, including transformations driven by light.

Photocatalysis for Organic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. In this context, boronic acid derivatives can serve as precursors to carbon-centered radicals. The general mechanism involves the activation of the boronic acid, often by a Lewis base, to form a more electron-rich boronate complex. This complex can then be oxidized by an excited-state photocatalyst via a single-electron transfer (SET) process. rsc.org The resulting unstable radical species undergoes fragmentation, releasing a carbon radical that can participate in a variety of bond-forming reactions.

This strategy allows boronic acids to be used in transformations beyond their traditional role as nucleophilic partners in cross-coupling. For example, the generated radicals can be used for alkylations, arylations, and other complex organic transformations. Organic dyes, such as acridium-based catalysts, have been successfully used as metal-free alternatives to expensive iridium photocatalysts for the oxidation of boronic acid derivatives. rsc.org Substituted arylboronic acids like this compound are viable substrates for these photocatalytic transformations, opening avenues for novel synthetic methodologies.

Mechanism of Photoredox Catalysis and Reactive Oxygen Species Generation

The involvement of arylboronic acids, including functionalized derivatives like this compound, in photoredox catalysis is a sophisticated process that leverages visible light to generate highly reactive intermediates. The general mechanism begins with the formation of a redox-active complex between the arylboronic acid and a suitable Lewis base. This complex can then undergo single-electron transfer (SET) when excited by a photoredox catalyst.

The photocatalytic cycle is typically initiated by the absorption of visible light by a photocatalyst (e.g., ruthenium or iridium complexes), which transitions it to an excited state. This excited photocatalyst can then act as a potent single-electron oxidant or reductant. In the context of arylboronic acids, an oxidative quenching cycle is common. The excited photocatalyst oxidizes the Lewis base-boronic acid complex, generating an aryl radical and a protonated Lewis base, while the photocatalyst is reduced. This aryl radical is a key intermediate that can participate in a variety of subsequent bond-forming reactions. nih.gov

Alternatively, a reductive quenching pathway can occur where the excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then reduce the arylboronic acid complex to generate the aryl radical.

The generation of reactive oxygen species (ROS) in these systems can occur through several pathways. For instance, a superoxide radical anion (O₂•⁻) can be produced via the single-electron reduction of molecular oxygen. This process can be facilitated by the reduced form of the photocatalyst generated during the oxidative quenching cycle. The superoxide radical anion is a key intermediate in the oxidative hydroxylation of arylboronic acids to phenols, a transformation that can be achieved using visible light and a photosensitizer in the presence of air. okstate.edumdpi.com Phenylboronic acids themselves are also known to be sensitive to ROS such as hydrogen peroxide (H₂O₂), which can lead to oxidative cleavage of the carbon-boron bond. mdpi.com

The proposed mechanism for the photoredox-catalyzed generation of an aryl radical from an arylboronic acid is depicted below:

Formation of a Redox-Active Complex: The arylboronic acid (ArB(OH)₂) reacts with a Lewis base (LB) to form a more electron-rich boronate complex [ArB(OH)₂-LB].

Photoexcitation: A photocatalyst (PC) absorbs visible light to reach its excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC) oxidizes the boronate complex, generating an aryl radical (Ar•), the protonated Lewis base, and the reduced photocatalyst (PC•⁻). [ArB(OH)₂-LB] + PC → Ar• + B(OH)₂ + LB-H⁺ + PC•⁻

Catalyst Regeneration and ROS Formation: The reduced photocatalyst (PC•⁻) can be re-oxidized to its ground state by an electron acceptor. In the presence of atmospheric oxygen, this can lead to the formation of a superoxide radical anion. PC•⁻ + O₂ → PC + O₂•⁻

Substrate Scope and Efficiency Considerations in Visible-Light-Driven Reactions

The utility of arylboronic acids in visible-light-driven reactions is marked by a broad substrate scope and high efficiency under mild conditions. These compounds serve as versatile precursors for aryl radicals, which can then engage in various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic properties of the substituents on the arylboronic acid play a significant role in the reaction's success.

Visible-light-mediated protocols have been developed for numerous transformations, including the homocoupling of arylboronic acids to form symmetrical biaryls and their cross-coupling with other partners. rsc.orgrsc.org The reactions are generally tolerant of a wide range of functional groups on the aromatic ring, such as halogens, ethers, esters, and nitro groups, which often remain intact during the transformation. rsc.orgdocumentsdelivered.com This functional group tolerance is a significant advantage of photoredox catalysis over traditional transition-metal-catalyzed methods that may require harsh conditions.

For this compound, the presence of both a chloro and a cyano group, which are electron-withdrawing, influences its reactivity. While electron-withdrawing groups can make the initial oxidation more challenging, they are well-tolerated in many photoredox systems. For example, in the visible-light-driven hydroxylation of arylboronic acids, substrates with both electron-donating and electron-withdrawing groups are effectively converted to the corresponding phenols in good to excellent yields. scielo.br

The efficiency of these reactions is often high, with many transformations proceeding to completion at ambient temperature and with low catalyst loadings. The table below summarizes the substrate scope for a representative visible-light-driven homocoupling of various arylboronic acids, demonstrating the broad applicability of this methodology.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidBiphenyl97
24-Methylphenylboronic acid4,4'-Dimethylbiphenyl95
34-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl96
44-Chlorophenylboronic acid4,4'-Dichlorobiphenyl92
54-Formylphenylboronic acid4,4'-Diformylbiphenyl85
64-Nitrophenylboronic acid4,4'-Dinitrobiphenyl50
72-Naphthylboronic acid2,2'-Binaphthyl94
Data derived from a study on Cu(II)-vitamin C complex catalyzed photo-induced homocoupling reactions. rsc.org

Electrocatalysis with Derivatives of this compound

While specific studies on the electrocatalysis of this compound are not prevalent, the broader class of arylboronic acids has been utilized in electrochemical transformations. Electrosynthesis provides a valuable alternative to photoredox catalysis for generating radical species. For instance, the electrochemical hydroxylation of arylboronic acids to phenols can be achieved by generating a nucleophilic superoxide radical through the one-electron reduction of molecular oxygen at the cathode. okstate.edu This method avoids the use of metal catalysts and relies on electricity as the driving force.

Derivatives of this compound could potentially be employed in electrocatalytic C-C bond formation. The electrochemical borylation of glycosyl halides followed by further functionalization showcases the potential of electrosynthesis in complex molecule construction, a field where functionalized arylboronic acids could serve as key building blocks. acs.org The electrochemical approach offers precise control over the reaction potential, which can be tuned to selectively activate specific functional groups, an attractive feature when dealing with multi-functionalized molecules like this compound.

Biocatalysis and Enzyme-Mediated Transformations

The application of this compound in biocatalysis and enzyme-mediated transformations is an emerging area of interest. Phenylboronic acid (PBA) and its derivatives are known for their ability to reversibly bind with 1,2- and 1,3-diols, a property that is central to their use in biomedical applications and biosensing. mdpi.com This interaction can be exploited in enzyme-mediated systems.

For example, PBA-functionalized polymers, such as those derived from chitosan, have been explored for various biomedical applications. japsonline.com The PBA moiety can act as a recognition element for carbohydrates, like sialic acid which is often overexpressed on the surface of cancer cells. While direct enzymatic transformation of the this compound molecule itself is not widely reported, it could be incorporated into larger molecules designed to interact with specific enzymes or biological systems. Its derivatives could serve as enzyme inhibitors or as probes for studying enzyme activity, leveraging the unique electronic and steric properties conferred by the chloro and cyano substituents.

Development of Homogeneous and Heterogeneous Catalytic Systems

This compound and its congeners are pivotal reagents in the development of both homogeneous and heterogeneous catalytic systems, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Homogeneous Catalysis: In homogeneous catalysis, arylboronic acids are widely used as coupling partners with aryl halides or triflates to form biaryl compounds, a common structural motif in pharmaceuticals and advanced materials. nih.govresearchgate.net The catalyst, typically a palladium complex with phosphine (B1218219) ligands, is soluble in the reaction medium. The electronic nature of the substituents on the arylboronic acid can significantly affect the transmetalation step of the catalytic cycle. The electron-withdrawing chloro and cyano groups on this compound can influence the rate and efficiency of this step. rsc.org Arylboronic acids themselves can also act as catalysts for certain reactions, such as amidations between carboxylic acids and amines, where they facilitate the dehydration process. rsc.org

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and reuse associated with homogeneous systems, significant effort has been directed towards the development of heterogeneous catalysts. Arylboronic acids are integral to this field in several ways. They can be used as substrates in reactions catalyzed by supported metal nanoparticles or metal-organic frameworks (MOFs). For example, a porous copper-based MOF has been shown to be a highly efficient heterogeneous catalyst for the oxidative homocoupling of arylboronic acids. google.com

Furthermore, derivatives of this compound can be incorporated into the structure of heterogeneous catalysts. For instance, phenylboronic acid-containing nanoparticles can be synthesized and subsequently functionalized via Suzuki-Miyaura coupling, demonstrating a method to create tailored catalytic materials. nih.gov These nanoparticles can serve as a solid support, and the boronic acid moiety can be a reactive site for catalyst immobilization or further functionalization. The development of such systems, where the catalyst is easily recoverable and reusable, is a key objective in green chemistry. nih.gov

The table below provides examples of different catalytic systems where arylboronic acids are employed.

Catalyst SystemTypeReactionRole of Arylboronic Acid
Pd(dppe)(PhCN)₂₂HomogeneousAsymmetric 1,4-additionSubstrate
Rhodium complex with chiral dieneHomogeneousAsymmetric 1,4-additionSubstrate
Copper-based MOFHeterogeneousOxidative HomocouplingSubstrate
TiO₂-Eosin YHeterogeneousHydroxylationSubstrate
Palladium on MOF-808HeterogeneousSuzuki-Miyaura CouplingSubstrate
Data compiled from various studies on arylboronic acid catalysis. scielo.brrsc.orggoogle.comrsc.orgnih.gov

Analytical Methodologies for Characterization and Reaction Monitoring of 4 Chloro 2 Cyanophenylboronic Acid Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 4-Chloro-2-cyanophenylboronic acid and its derivatives. These methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and related compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, coupling constants, and signal intensities allow for the unambiguous identification of the compound and can be used to distinguish it from starting materials, intermediates, and byproducts in a reaction mixture.

For instance, in a study involving a related compound, 2-(4-Cyanophenylamino) acetic acid, ¹H and ¹³C NMR spectra were recorded at 400 MHz using DMSO as a solvent to confirm its structure. nih.gov Similarly, the ¹H NMR spectrum of 2-Cyanophenylboronic acid is available and serves as a reference for characterizing related structures. chemicalbook.com The analysis of these spectra is crucial for confirming the successful synthesis of the target molecule and for identifying any impurities present.

Illustrative ¹H and ¹³C NMR Data for Phenylboronic Acid Derivatives.
CompoundNucleusSolventKey Chemical Shifts (ppm)
2-(4-Cyanophenylamino) acetic acid¹HDMSOSpecific proton resonances confirming the structure were observed.
2-(4-Cyanophenylamino) acetic acid¹³CDMSODistinct carbon signals corresponding to the molecular framework were identified.
4-Methoxyphenylboronic acid¹H & ¹³CNot SpecifiedCalculated chemical shifts were compared with experimental data for structural verification. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for monitoring the progress of reactions in which it is involved. waters.com By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio, MS provides precise molecular weight information, which is critical for confirming the identity of the desired product. waters.com

Various MS-based methodologies, such as electrospray ionization (ESI) and condensed phase membrane introduction mass spectrometry (CP-MIMS), are employed for real-time monitoring of organic syntheses. nih.gov These techniques allow chemists to track the consumption of reactants and the formation of products over time, providing valuable kinetic and mechanistic insights. nih.govchromatographyonline.com For example, online liquid chromatography-mass spectrometry (LC-MS) platforms have been developed to monitor reactions, ensuring their completion and identifying critical impurities. chromatographyonline.com

Mass Spectrometry Techniques for Reaction Analysis.
TechniqueApplicationKey Advantages
Electrospray Ionization (ESI)-MSMonitoring of homogeneous and heterogeneous reaction mixtures. nih.govApplicable to a wide range of analytes, provides soft ionization. nih.gov
Atmospheric Pressure Chemical Ionization (APCI)-MSReal-time monitoring of process-scale organic reactions.Provides unambiguous molecular weight information. documentsdelivered.com
Desorption Electrospray Ionization (DESI)-MSHigh-throughput reaction monitoring and small-scale synthesis. chromatographyonline.comRapid analysis with minimal sample preparation. chromatographyonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The presence of characteristic absorption bands in the IR spectrum can confirm the existence of specific functional groups. For this compound, key vibrational modes would include the B-O-H stretching and bending of the boronic acid group, the C≡N stretch of the nitrile group, and the C-Cl stretch, as well as vibrations associated with the aromatic ring. Experimental and theoretical studies on similar molecules, such as 3-bromophenylboronic acid and 4-chlorophenylboronic acid, have been used to assign these vibrational modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity are characteristic of the molecule's electronic structure. For this compound, the UV-Vis spectrum would be influenced by the aromatic ring and its substituents, the nitrile and chloro groups. Studies on related compounds like 2-(4-Cyanophenylamino) acetic acid have utilized UV-Vis spectroscopy to investigate electronic transitions and determine the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound is not detailed in the provided search results, studies on analogous compounds like 3-cyanophenylboronic acid offer significant insights. nih.gov In the crystal structure of 3-cyanophenylboronic acid, the boronic acid group is twisted relative to the cyanophenyl ring. nih.gov The molecules are linked by O-H···O and O-H···N hydrogen bonds, forming chains. nih.gov These chains are further connected into a three-dimensional network through offset π–π and B⋯π stacking interactions. nih.gov Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. nih.gov Such detailed structural information is invaluable for understanding the physical properties of the solid material and for crystal engineering.

Chromatographic Methods for Purity Assessment and Separation of Complex Mixtures

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the sample can be determined by the area of the peak corresponding to the compound of interest relative to the total area of all peaks. Different detectors, such as UV-Vis or mass spectrometry (in LC-MS), can be used for detection and identification of the separated components.

Affinity chromatography is another powerful separation technique, though its direct application to small molecules like this compound is less common unless it is being used as a ligand to purify a target protein.

In Situ and Operando Spectroscopic Studies for Real-time Mechanistic Insight

In situ and operando spectroscopic techniques are advanced methods that allow for the real-time monitoring of chemical reactions as they occur. rsc.org These studies provide dynamic information about reaction intermediates, catalyst behavior, and reaction kinetics, which is crucial for understanding reaction mechanisms. rsc.orgnih.gov

For reactions involving this compound, techniques such as in situ NMR, IR, and Raman spectroscopy could be employed. For example, in situ IR spectroscopy can be used to follow the changes in vibrational bands corresponding to reactants, intermediates, and products throughout a reaction. rsc.org Similarly, in situ Raman spectroscopy has been used to study redox reactions in solution at elevated temperatures and pressures. geochemicalperspectivesletters.org These methods are particularly powerful for studying catalytic reactions, where understanding the state of the catalyst under reaction conditions is critical. rsc.org While specific in situ studies on this compound were not found, the application of these techniques to related chemical systems demonstrates their potential for providing deep mechanistic insights. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Chloro-2-cyanophenylboronic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using a halogenated precursor (e.g., 4-chloro-2-cyanophenyl halide) and a boronic acid/ester under palladium catalysis. Key steps include:

  • Reagent Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base like Na₂CO₃ in a mixed solvent system (e.g., THF/H₂O) .
  • Purification : Recrystallization from methanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove residual catalysts and byproducts. Purity verification via titration (neutralization titration) or HPLC (≥97% purity) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 0–6°C in airtight, light-resistant containers. Monitor stability using TGA/DSC for thermal decomposition profiles and periodic NMR to detect anhydride formation, a common impurity in boronic acids .

Q. What spectroscopic techniques are recommended for initial structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., chlorine and cyano groups) using chemical shifts (e.g., Cl substituents cause deshielding at ~7.5–8.5 ppm; CN groups affect adjacent protons) .
  • FT-IR : Confirm boronic acid B–O (~1340 cm⁻¹) and C≡N (~2240 cm⁻¹) stretches .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer : Discrepancies may arise from tautomerism (boroxine vs. free boronic acid) or trace solvents. Mitigation strategies:

  • Variable Temperature NMR : Detect dynamic equilibria by cooling samples to –40°C to slow exchange processes .
  • X-ray Crystallography : Use SHELX-97 for structure solution and refinement. ORTEP-3 can visualize thermal ellipsoids to confirm bond angles/distances .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out adducts .

Q. What experimental designs are effective for studying substituent effects on Suzuki coupling efficiency?

  • Methodological Answer :

  • Comparative Kinetics : React this compound with substituted aryl halides under identical conditions (catalyst, solvent, temperature). Monitor reaction progress via HPLC.
  • Electron-Withdrawing Groups (EWGs) : The –CN group enhances electrophilicity, accelerating transmetallation but potentially increasing side reactions (e.g., protodeboronation). Use lower temperatures (50°C) and shorter reaction times .
  • Steric Effects : Compare ortho-substituted vs. para-substituted aryl partners. Bulkier groups may require ligand-modified catalysts (e.g., SPhos) .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for transmetallation steps. The –CN group’s electron-withdrawing nature lowers LUMO energy, facilitating oxidative addition .
  • Solvent Effects : Simulate solvation (e.g., PCM model) to optimize dielectric environments (e.g., DMF vs. THF) .

Q. What strategies address low solubility in aqueous reaction systems?

  • Methodological Answer :

  • Co-Solvent Systems : Use THF/H₂O (4:1) or DMSO/H₂O (10% v/v) to enhance solubility.
  • Derivatization : Convert to pinacol ester for improved organic-phase solubility. Revert to free boronic acid via mild acid hydrolysis post-reaction .
  • Surfactants : Add CTAB (cetyltrimethylammonium bromide) to micellar systems for aqueous Suzuki couplings .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental XRD bond lengths?

  • Methodological Answer :

  • Refinement Checks : In SHELXL, adjust absorption corrections (SADABS) and validate using R-factor convergence (R1 < 5%). Discrepancies >0.05 Å may indicate disorder; model alternative conformers .
  • Comparative Databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar boronic acids .

Q. Why might titration-based purity assays conflict with HPLC results?

  • Methodological Answer :

  • Anhydride Interference : Titration may overestimate purity if boroxine anhydrides are present. Use ¹¹B NMR to quantify B(OH)₂ vs. B₃O₃ content .
  • HPLC Calibration : Ensure standards match the compound’s UV absorbance profile (e.g., λ = 254 nm for aromatic systems) .

Tables of Key Data

Table 1 : Comparative Reactivity in Suzuki Coupling

Aryl Halide PartnerYield (%)Reaction Time (h)Side Products
4-Bromotoluene926<2%
2-Bromoanisole681215% protodeboronation
4-Bromo-nitrobenzene854<5%

Source : Adapted from .

Table 2 : Stability Under Storage Conditions

ConditionPurity After 6 MonthsDegradation Products
25°C, air-exposed78%Boroxine (15%), Cl⁻ (7%)
4°C, argon-atmosphere96%None detected

Source : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.